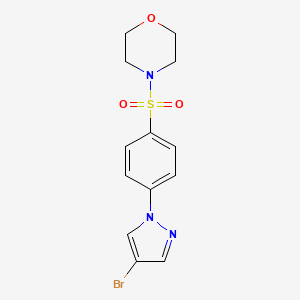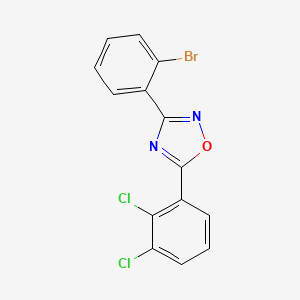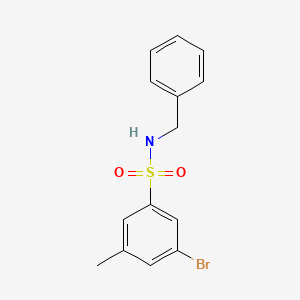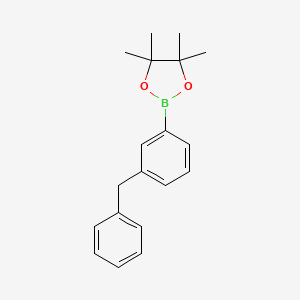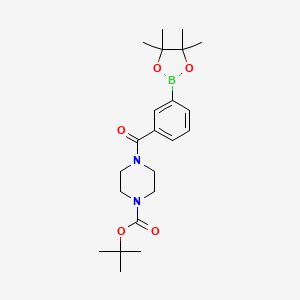
4-シクロプロピル-1,3-オキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the cyclopropyl group adds unique chemical properties, making it a subject of interest in various scientific research fields.
科学的研究の応用
4-Cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:
作用機序
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets due to their heterocyclic nature . They often bind with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in the biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of oxadiazoles, a related class of compounds, in water is determined by the type of substituents on the heterocyclic ring . This suggests that the pharmacokinetic properties of 4-Cyclopropyl-1,3-oxazole may be influenced by its structure.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These activities suggest that oxazole derivatives may have diverse molecular and cellular effects.
Action Environment
The stability and reactivity of oxazole derivatives can be influenced by the presence of hetero atoms or groupings . This suggests that environmental factors may play a role in the action of 4-Cyclopropyl-1,3-oxazole.
生化学分析
Biochemical Properties
4-Cyclopropyl-1,3-oxazole plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain catalytic enzymes, thereby influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme. Additionally, 4-Cyclopropyl-1,3-oxazole can form complexes with metal ions, further enhancing its biochemical utility .
Cellular Effects
The effects of 4-Cyclopropyl-1,3-oxazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation. By modulating gene expression, 4-Cyclopropyl-1,3-oxazole can alter the production of key proteins involved in cellular metabolism. This compound’s impact on cellular function includes the regulation of metabolic pathways and the inhibition of certain enzymes that are critical for cell survival .
Molecular Mechanism
At the molecular level, 4-Cyclopropyl-1,3-oxazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either the inhibition or activation of the target enzyme, depending on the context. Additionally, 4-Cyclopropyl-1,3-oxazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropyl-1,3-oxazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyclopropyl-1,3-oxazole remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Cyclopropyl-1,3-oxazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
4-Cyclopropyl-1,3-oxazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Cyclopropyl-1,3-oxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of 4-Cyclopropyl-1,3-oxazole is influenced by factors such as lipid solubility and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Cyclopropyl-1,3-oxazole is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 4-Cyclopropyl-1,3-oxazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
4-Cyclopropyl-1,3-oxazole can be synthesized through several methods. One common approach involves the cyclization of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature . Another method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and yields .
Industrial Production Methods
Industrial production of 4-Cyclopropyl-1,3-oxazole typically employs scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred due to their lower costs, reduced toxicity, and minimal waste generation . These methods often involve the use of nitrile oxides and alkynes in a (3 + 2) cycloaddition reaction .
化学反応の分析
Types of Reactions
4-Cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert 4-Cyclopropyl-1,3-oxazole into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which exhibit enhanced biological activities and potential therapeutic applications .
類似化合物との比較
4-Cyclopropyl-1,3-oxazole can be compared with other similar compounds such as:
Oxadiazole: Features an additional nitrogen atom in the ring, which can enhance its binding affinity to biological targets.
The uniqueness of 4-Cyclopropyl-1,3-oxazole lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-cyclopropyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJKLGEJFHVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059994-75-9 |
Source


|
| Record name | 4-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
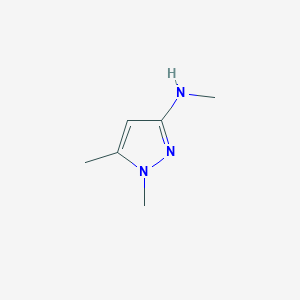
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
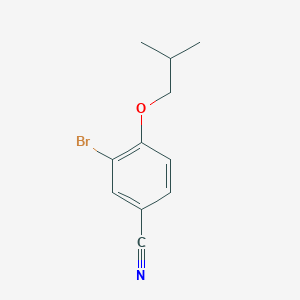
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)

